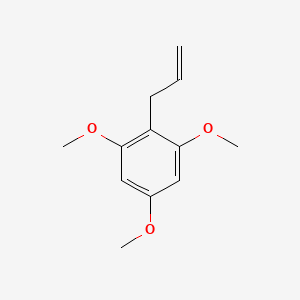![molecular formula C15H13F3O3S B8003476 Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate](/img/structure/B8003476.png)
Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate is a complex organic compound that features a trifluoromethyl group and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the intermediate compound with ethyl oxalyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and trifluoromethylation steps to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate has several scientific research applications:
Agrochemicals: It is used in the development of novel pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The trifluoromethyl group imparts unique properties to materials, making this compound useful in developing advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothien-2-yl]-3-oxopropanoate: shares similarities with other trifluoromethylated benzothiophene derivatives.
Trifluoromethylated Indoles: These compounds also feature the trifluoromethyl group and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzothiophene core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 3-[3-methyl-5-(trifluoromethyl)-1-benzothiophen-2-yl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3S/c1-3-21-13(20)7-11(19)14-8(2)10-6-9(15(16,17)18)4-5-12(10)22-14/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYTLLZAYQIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B8003479.png)

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}thiomorpholine](/img/structure/B8003511.png)
